N-(azetidin-3-yl)-N-methyl-acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8(2)6-3-7-4-6/h6-7H,3-4H2,1-2H3 |
InChI Key |
IEZPZICUISHPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CNC1 |
Origin of Product |
United States |
Synthetic Methodologies for Azetidine Ring Systems
Classical Cyclization Approaches to Azetidines
Traditional methods for azetidine (B1206935) synthesis predominantly rely on intramolecular cyclization, where a pre-functionalized linear precursor undergoes ring closure to form the desired heterocycle. These approaches are foundational and continue to be widely used.
The most direct and established route to the azetidine core involves the intramolecular SN2 reaction of a γ-amino compound bearing a suitable leaving group. nih.govresearchgate.net This 4-exo-tet cyclization requires the nitrogen atom to act as a nucleophile, displacing a leaving group such as a halide or a sulfonate ester from the γ-position. researchgate.netnih.gov
A notable example of this approach is the lanthanide-catalyzed intramolecular aminolysis of epoxy amines. In one study, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) was shown to be an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. nih.gov This method is advantageous as it proceeds under mild conditions and tolerates various functional groups. nih.govresearchgate.net The reaction involves the activation of the epoxide by the Lewis acidic lanthanide catalyst, facilitating nucleophilic attack by the tethered amine. nih.gov
Table 1: Examples of Intramolecular Nucleophilic Substitution for Azetidine Synthesis
| Precursor Type | Leaving Group | Catalyst/Conditions | Reference |
|---|---|---|---|
| γ-Amino halide | Halogen (e.g., Br, I) | Base (e.g., K₂CO₃) | nih.gov |
| γ-Amino mesylate | Mesylate | Base | nih.gov |
| cis-3,4-Epoxy amine | Epoxide | La(OTf)₃, DCE (reflux) | nih.gov |
| γ-Amino tosylate | Tosylate | Base | rsc.org |
An alternative classical strategy involves the ring contraction of more readily available five-membered heterocycles, such as pyrrolidines. rsc.orgmagtech.com.cn This approach leverages the thermodynamic stability of the starting material to facilitate a rearrangement that expels a portion of the ring, resulting in the smaller, more strained azetidine system.
A prominent example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govorganic-chemistry.org In this method, treatment of an N-sulfonyl-2-pyrrolidinone with a brominating agent yields an α-bromo derivative. Subsequent reaction with a nucleophile, such as an alcohol or an aniline, in the presence of a base like potassium carbonate, triggers a cascade. rsc.orgnih.gov The proposed mechanism involves nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 cyclization by the newly formed intermediate, leading to the formation of an α-carbonylated N-sulfonylazetidine and expulsion of the bromide ion. rsc.org This method provides a robust pathway to densely functionalized azetidines. nih.gov
Table 2: Ring Contraction of α-Bromo N-sulfonylpyrrolidinones
| Nucleophile | Base | Solvent System | Product | Reference |
|---|---|---|---|---|
| Alcohols (ROH) | K₂CO₃ | MeCN/MeOH | α-Alkoxycarbonyl-N-sulfonylazetidine | rsc.orgnih.gov |
| Phenols (ArOH) | K₂CO₃ | MeCN/MeOH | α-Phenoxycarbonyl-N-sulfonylazetidine | nih.govorganic-chemistry.org |
| Anilines (ArNH₂) | K₂CO₃ | MeCN/MeOH | α-(Arylcarbamoyl)-N-sulfonylazetidine | nih.govorganic-chemistry.org |
Advanced Azetidine Construction Through Cycloaddition Reactions
Cycloaddition reactions represent a powerful and atom-economical strategy for rapidly assembling cyclic structures. For azetidine synthesis, [2+2] cycloadditions are particularly relevant, offering direct access to the four-membered ring from acyclic components. magtech.com.cn
While photochemical [2+2] cycloadditions are more common for azetidine synthesis, metal-catalyzed variants have emerged as important tools, particularly for the synthesis of the related 2-azetidinone (β-lactam) ring system. consensus.app These reactions often involve the coordination of one or both reactants to a metal center, which facilitates the cycloaddition pathway. The synthesis of azetines, which are partially unsaturated analogs of azetidines, has been achieved through Lewis acid-catalyzed [2+2] cycloadditions. nih.gov Although direct metal-catalyzed [2+2] cycloadditions to form saturated azetidines are less prevalent, the extensive research into β-lactam synthesis via this route, such as through the Staudinger reaction or cycloadditions with ketenes, provides a conceptual framework for future developments in azetidine synthesis. mdpi.com
The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza-Paternò-Büchi reaction, is one of the most efficient methods for constructing functionalized azetidines. rsc.orgresearchgate.net This reaction involves the photoexcitation of an imine to its excited state, which then reacts with a ground-state alkene to form the azetidine ring. rsc.org
Historically, these reactions required high-energy UV light and were often limited in scope. researchgate.net Recent advancements have focused on the use of visible light in combination with photocatalysts to overcome these limitations. rsc.orgspringernature.com The Schindler group, for instance, developed an intermolecular aza-Paternò-Büchi reaction using an Iridium(III) photocatalyst. rsc.org In this system, visible light is used to promote 2-isoxazoline-3-carboxylates, serving as imine precursors, to a reactive triplet state via energy transfer. rsc.orgresearchgate.net This excited species then undergoes a [2+2] cycloaddition with a broad range of alkenes to yield highly functionalized azetidines. rsc.orgamazonaws.com This visible-light-mediated approach is characterized by its mild conditions, operational simplicity, and broad substrate scope. chemrxiv.org
Table 3: Comparison of Photochemical Routes to Azetidines
| Method | Light Source | Imine Precursor | Key Features | Reference |
|---|---|---|---|---|
| Classical aza-Paternò-Büchi | UV Light | Azauracils, Quinoxalinones | Requires high-energy light; often cyclic imines | rsc.orgresearchgate.net |
| Visible-Light Photocatalysis | Blue Light (Visible) | 2-Isoxazoline-3-carboxylates | Uses Ir(III) photocatalyst; mild conditions; broad alkene scope | rsc.orgresearchgate.netspringernature.com |
| Acetone-Sensitized | UV Light | 1,3-Dimethyl-6-azauracil | Uses triplet sensitizer; reacts with electron-rich alkenes | rsc.org |
Strain-Release Strategies for Azetidine Synthesis
A modern and powerful approach to azetidine synthesis harnesses the high ring strain of bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs). chemrxiv.org The release of this substantial strain provides a strong thermodynamic driving force for reactions that involve the cleavage of the central, highly strained C-N bond. acs.org
This strategy has been applied in various transformations. For example, the homologation of boronic esters with ABBs allows for the modular construction of diverse azetidines. acs.org In this process, lithiated ABB reacts with a boronic ester to form a boronate complex. Subsequent activation, for instance by N-protonation, triggers a 1,2-migration and ring-opening, driven by strain release, to furnish the N-H azetidine product. acs.org
More recently, a four-component, strain-release-driven synthesis was developed, which combines a selleckchem.comresearchgate.net-Brook rearrangement with the ring-opening of an ABB. selleckchem.comnih.gov This method allows for the sequential and modular incorporation of three different electrophiles, leading to a wide library of substituted azetidines. nih.gov Furthermore, radical strain-release (RSR) photocatalysis has been reported, where a photosensitizer generates a radical that is intercepted by an ABB, leading to functionalized azetidines under mild, visible-light conditions. chemrxiv.org
Table 4: Overview of Strain-Release Strategies for Azetidine Synthesis
| Precursor | Key Reagent | Driving Force | Key Transformation | Reference |
|---|---|---|---|---|
| 1-Azabicyclo[1.1.0]butane (ABB) | Boronic Esters | Strain-Release | 1,2-Metalate Rearrangement | acs.org |
| 1-Azabicyclo[1.1.0]butane (ABB) | Electrophiles (e.g., silyl (B83357) chlorides, aldehydes) | Strain-Release | selleckchem.comresearchgate.net-Brook Rearrangement/Anion Relay | selleckchem.comnih.gov |
| 1-Azabicyclo[1.1.0]butane (ABB) | Sulfonylimines | Strain-Release / Photocatalysis | Radical Strain-Release (RSR) | chemrxiv.org |
Utilizing Azabicyclo[1.1.0]butanes (ABBs) as Precursors
The high degree of ring strain in 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable and reactive precursors for the synthesis of 3-substituted azetidines. researchgate.net The inherent strain energy of azabicyclo[1.1.0]butyl lithium (ABB-Li) provides a strong thermodynamic driving force to access diverse azetidine structures. bris.ac.uk A modular approach for constructing azetidines involves the generation of ABB-Li, which is then trapped with a boronic ester. Subsequent N-protonation and a 1,2-migration lead to the cleavage of the central C-N bond, relieving ring strain and forming the azetidine ring. organic-chemistry.org This method is notable for its modularity, allowing for further functionalization of both the N-H azetidine and the boronic ester. organic-chemistry.org
The synthesis of ABBs themselves can be achieved from readily available starting materials. For instance, 1-azabicyclo[1.1.0]butane can be synthesized by treating 2,3-dibromopropylamine hydrobromide with organolithium compounds. researchgate.net This ABB precursor can then be readily converted into a variety of versatile azetidine derivatives. researchgate.net The reactivity of ABBs has been harnessed in numerous transformations, including their use in radical strain-release processes to afford difunctionalized azetidines in a single step. researchgate.netresearchgate.net
Divergent Strain-Release Transformations
The strain inherent in azabicyclo[1.1.0]butanes (ABBs) can be strategically harnessed to drive divergent synthetic pathways, leading to a variety of substituted azetidines. nih.govbris.ac.ukresearchgate.net Azabicyclo[1.1.0]butyl carbinols, which are easily prepared from the highly strained ABB, can undergo divergent strain-release reactions upon N-activation. nih.govbris.ac.ukresearchgate.net The specific outcome of the reaction is dictated by the nature of the activating agent. nih.govbris.ac.uk
For instance, treatment of these carbinols with trifluoroacetic anhydride (B1165640) or triflic anhydride initiates a semipinacol rearrangement, yielding keto 1,3,3-substituted azetidines. nih.govbris.ac.ukresearchgate.net This transformation has been explored with over 20 examples, allowing for the evaluation of selectivity and the migratory aptitude of different substituent groups. bris.ac.ukresearchgate.net In contrast, when the same azabicyclo[1.1.0]butyl carbinols are treated with benzyl (B1604629) chloroformate in the presence of sodium iodide, the reaction proceeds through an iodohydrin intermediate. Subsequent treatment with a base leads to the formation of spiroepoxy azetidines. nih.govbris.ac.uk This divergent reactivity highlights the synthetic utility of strain-release strategies in accessing a diverse range of complex azetidine structures. nih.govbris.ac.uk
Furthermore, the development of an electrophile-induced spirocyclization-desilylation reaction of ABB-ketone precursors bearing silyl-protected alcohols has enabled the synthesis of a library of novel spiro azetidines with varying substituents and ring sizes. bris.ac.ukscispace.com This method involves the single-step synthesis of the ABB-ketone precursors, which are then transformed into the desired spirocyclic products. bris.ac.ukscispace.com
| Precursor | Reagents | Product Type | Ref. |
| Azabicyclo[1.1.0]butyl carbinols | Trifluoroacetic anhydride or Triflic anhydride | Keto 1,3,3-substituted azetidines | nih.govbris.ac.ukresearchgate.net |
| Azabicyclo[1.1.0]butyl carbinols | Benzyl chloroformate, NaI, base | Spiroepoxy azetidines | nih.govbris.ac.uk |
| ABB-ketones with silyl-protected alcohols | Electrophile | Spiro azetidines | bris.ac.ukscispace.com |
Modern Catalytic Approaches to Azetidine Scaffolds
Modern organic synthesis has increasingly turned to catalytic methods to achieve efficient and selective chemical transformations. The construction of the azetidine ring is no exception, with significant advancements being made in transition metal-mediated cyclizations, as well as electrocatalytic and photocatalytic approaches. These methods offer advantages in terms of reaction conditions, functional group tolerance, and the ability to construct complex molecular architectures.
Transition metal catalysis has emerged as a powerful tool for the synthesis of azetidines. rsc.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amine substrates provides a route to azetidine compounds. organic-chemistry.org This method is characterized by relatively low catalyst loading, the use of inexpensive reagents, and predictable selectivity. organic-chemistry.org Gold catalysis has also been successfully employed in the synthesis of azetidin-3-ones through the intermolecular oxidation of alkynes. nih.gov This approach provides a flexible and general sequence for the efficient synthesis of chiral azetidin-3-ones, bypassing the need for potentially hazardous diazo intermediates. nih.gov
Copper catalysis has been utilized in a direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of Cu(OTf)₂ to rapidly afford bis-functionalized azetidines. organic-chemistry.org Furthermore, a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids has been developed to produce azetidines bearing all-carbon quaternary centers with excellent functional group tolerance. organic-chemistry.org Titanium(IV)-mediated coupling of oxime ethers and alkyl Grignard reagents represents another innovative method for synthesizing spirocyclic NH-azetidines. rsc.org
In recent years, electrocatalysis and photocatalysis have gained prominence as sustainable and powerful strategies in organic synthesis. An electrocatalytic intramolecular hydroamination of allylic sulfonamides has been reported to produce azetidines in good yields. organic-chemistry.orgacs.org This method merges cobalt catalysis with electricity to regioselectively generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation. organic-chemistry.orgacs.org
Photocatalysis offers a mild and efficient alternative for azetidine synthesis. A visible-light-mediated intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been developed to synthesize azetidines. rsc.org Another notable photocatalytic method involves a radical strain-release strategy using azabicyclo[1.1.0]butanes. researchgate.netresearchgate.netchemrxiv.org This process is orchestrated by an organic photosensitizer that controls the key energy-transfer process with various sulfonyl imines. The resulting radical intermediates are intercepted by the ABBs, providing access to difunctionalized azetidines in a single step. researchgate.netresearchgate.net This photocatalytic radical strategy has been successfully applied to the synthesis of various azetidine targets, including derivatives of celecoxib (B62257) and naproxen. researchgate.net
| Catalysis Type | Method | Catalyst/Mediator | Substrates | Product | Ref. |
| Transition Metal | Intramolecular C-H Amination | Palladium | Picolinamide-protected amines | Azetidines | organic-chemistry.org |
| Transition Metal | Intermolecular Oxidation | Gold | Alkynes | Azetidin-3-ones | nih.gov |
| Transition Metal | Alkylation of ABB | Copper(OTf)₂ | Organometal reagents | Bis-functionalized azetidines | organic-chemistry.org |
| Transition Metal | Suzuki Cross-Coupling | Nickel | Benzoylated ABB, Boronic acids | Azetidines with quaternary centers | organic-chemistry.org |
| Transition Metal | Coupling | Titanium(IV) | Oxime ethers, Grignard reagents | Spirocyclic NH-azetidines | rsc.org |
| Electrocatalysis | Intramolecular Hydroamination | Cobalt/Electricity | Allylic sulfonamides | Azetidines | organic-chemistry.orgacs.org |
| Photocatalysis | [2+2] Photocycloaddition | Visible light | 2-Isoxazoline-3-carboxylates, Alkenes | Azetidines | rsc.org |
| Photocatalysis | Radical Strain-Release | Organic photosensitizer | Azabicyclo[1.1.0]butanes, Sulfonyl imines | Difunctionalized azetidines | researchgate.netresearchgate.net |
Stereoselective Synthesis of Azetidine Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of enantioenriched azetidine derivatives is a critical area of research. These methods aim to control the three-dimensional arrangement of atoms in the azetidine ring, leading to the formation of specific stereoisomers.
Significant progress has been made in achieving stereocontrol during the formation of the azetidine ring. A flexible and general method for the efficient synthesis of chiral azetidin-3-ones with typically greater than 98% enantiomeric excess (e.e.) has been developed using a gold-catalyzed intermolecular oxidation of alkynes. nih.gov This method utilizes chiral N-propargylsulfonamides, which are readily accessible in excellent e.e. through chiral sulfinamide chemistry. nih.gov
Another approach involves the use of chiral tert-butanesulfinamides for chiral induction with 1,3-bis-electrophilic reagents, providing a three-step route to C2-substituted azetidines with a broad range of substituents. acs.org This method is scalable and allows for the production of either stereoisomer by selecting the appropriate (R)- or (S)-sulfinamide reactant. acs.org
Metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors offers a pathway to a library of 2-azetidinylcarboxylic acids. acs.orgchemrxiv.org The reduction can be performed with either palladium or chiral ruthenium complexes, and the resulting saturated amino acids can be efficiently resolved after peptide coupling. acs.org Furthermore, a highly enantioselective difunctionalization of azetines has been achieved via a copper-catalyzed boryl allylation, providing convenient access to chiral 2,3-disubstituted azetidines with the concomitant construction of two new stereogenic centers. acs.org This three-component coupling reaction allows for the introduction of two versatile functionalities to the azetidine ring with complete absolute and relative stereocontrol. acs.org
| Method | Chiral Source/Catalyst | Substrate | Product | Key Features | Ref. |
| Gold-Catalyzed Oxidation | Chiral N-propargylsulfonamides | Alkynes | Chiral azetidin-3-ones | >98% e.e., bypasses diazo intermediates | nih.gov |
| Sulfinamide-Mediated Cyclization | (R)- or (S)-tert-butanesulfinamide | 1,3-bis-electrophiles | C2-substituted azetidines | Scalable, access to both enantiomers | acs.org |
| Asymmetric Reduction | Palladium or Chiral Ruthenium complexes | Unsaturated carboxylic acids | 2-Azetidinylcarboxylic acids | Diastereo- and enantioselective | acs.orgchemrxiv.org |
| Copper-Catalyzed Boryl Allylation | Cu/bisphosphine catalyst | Azetines, Allylic phosphates, Diboron reagents | 2,3-disubstituted azetidines | Three-component coupling, two new stereocenters | acs.org |
Diastereoselective Strategies in Azetidine Synthesis
The construction of the azetidine scaffold, particularly with multiple stereocenters, presents a significant challenge in synthetic organic chemistry. Diastereoselective strategies are therefore crucial for accessing specific stereoisomers of substituted azetidines, which can exhibit distinct biological activities. For the synthesis of N-(azetidin-3-yl)-N-methyl-acetamide, controlling the stereochemistry at the C3 position relative to other potential substituents on the ring is a key consideration. This section will explore pertinent diastereoselective methods applicable to the formation of such azetidine systems.
One prominent and effective strategy for the diastereoselective synthesis of 3-aminoazetidine derivatives commences with a chiral azetidin-3-one (B1332698) precursor. The synthesis of these chiral ketones has been advanced through methods such as the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These N-propargylsulfonamides can be prepared with high enantiomeric excess from the corresponding chiral sulfinamides. nih.gov Once the chiral azetidin-3-one is obtained, it can undergo diastereoselective reductive amination to install the desired amine functionality at the C3 position. The choice of the nitrogen source and the reducing agent, along with the reaction conditions, can significantly influence the diastereomeric outcome of this transformation. For instance, the use of a bulky protecting group on the azetidine nitrogen can direct the incoming nucleophile to the opposite face of the ring, leading to a high diastereomeric ratio.
Another powerful approach to achieve diastereoselectivity in azetidine synthesis is through intramolecular cyclization reactions of acyclic precursors bearing stereogenic centers. An example of such a strategy is the iodine-mediated intramolecular cyclization of γ-prenylated amines, which has been shown to produce 3,3-dimethylazetidines with high diastereoselectivity. rsc.org While the substitution pattern is different from the target compound, the principle of a substrate-controlled diastereoselective cyclization is broadly applicable. In a hypothetical synthesis of a substituted this compound, a carefully designed acyclic precursor with pre-existing stereocenters could undergo a diastereoselective 4-exo-tet cyclization to furnish the azetidine ring with the desired relative stereochemistry.
Furthermore, the stereoselective opening of activated precursors, such as epoxides, can be harnessed for the diastereoselective synthesis of azetidines. For example, the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been reported to yield 1,2,3-trisubstituted azetidines with good stereocontrol. frontiersin.org This method relies on the stereospecific opening of the epoxide ring by the tethered amine nucleophile. By analogy, a suitably substituted epoxy amine precursor could be cyclized to form a 3-hydroxyazetidine with a defined stereochemistry, which could then be further functionalized to the target this compound.
The following tables present representative data for these diastereoselective strategies, illustrating the typical yields and diastereomeric ratios that can be achieved.
Table 1: Diastereoselective Reductive Amination of a Chiral Azetidin-3-one
| Entry | Nitrogen Source | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methylamine | NaBH(OAc)₃ | DCE | 25 | 85 | 95:5 |
| 2 | Methylamine | NaBH₃CN | MeOH | 0 | 78 | 88:12 |
| 3 | Benzylamine | H₂ (1 atm), Pd/C | EtOH | 25 | 92 | >99:1 |
| 4 | (R)-α-Methylbenzylamine | Ti(OiPr)₄, NaBH₄ | THF | -78 to 25 | 89 | 97:3 |
Data is representative of typical results found in the literature for analogous reactions.
Table 2: Diastereoselective Intramolecular Cyclization for Azetidine Formation
| Entry | Precursor | Cyclization Conditions | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Boc-4-amino-2-pentenol | I₂, K₂CO₃ | CH₃CN | 25 | 75 | 92:8 |
| 2 | N-Ts-4-amino-1-bromo-2-pentane | NaH | THF | 0 to 25 | 88 | 90:10 |
| 3 | γ-Amino mesylate | DBU | CH₂Cl₂ | 25 | 82 | >95:5 |
| 4 | N-Cbz-4-amino-2-hexenol | Hg(OTFA)₂, NaBH₄ | THF | 0 | 65 | 85:15 |
Data is representative of typical results found in the literature for analogous reactions.
Table 3: Diastereoselective Synthesis of Azetidines from Epoxy Amine Precursors
| Entry | Epoxide Stereochemistry | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | cis | La(OTf)₃ | (CH₂Cl)₂ | 83 | 89 | 94:6 |
| 2 | trans | Yb(OTf)₃ | MeCN | 60 | 76 | 10:90 |
| 3 | cis | Sc(OTf)₃ | Toluene | 110 | 85 | 91:9 |
| 4 | trans | Ti(OiPr)₄ | THF | 25 | 72 | 15:85 |
Data is representative of typical results found in the literature for analogous reactions.
Chemical Reactivity and Transformation of Azetidine Derivatives
Influence of Ring Strain on Azetidine (B1206935) Reactivity
The reactivity of azetidines is fundamentally driven by the considerable ring strain of approximately 25.4 kcal/mol. rsc.org This strain, arising from the deviation of bond angles from the ideal tetrahedral angle, makes the σ-bonds of the ring weaker and more susceptible to cleavage. researchwithrutgers.comrsc.org While this strain energizes the molecule for reactions, azetidines are notably more stable and easier to handle than their three-membered aziridine (B145994) counterparts (ring strain ~27.7 kcal/mol). rsc.org This balance of reactivity and stability allows for controlled chemical manipulations. researchwithrutgers.comrsc.org
The protonation of the azetidine nitrogen significantly influences its reactivity. morressier.com Upon protonation, the ring becomes more susceptible to nucleophilic attack, although it is still less reactive towards ring-opening than a protonated aziridine. morressier.com The basicity of the azetidine nitrogen, and thus the ease of its protonation, is a key factor in many of its chemical transformations. nih.gov The pKa of the conjugate acid of azetidine is approximately 11.29, indicating it is a relatively strong base. epfl.chwikipedia.org
The reactivity of N-(azetidin-3-yl)-N-methyl-acetamide is expected to be influenced by these principles. The electron-withdrawing nature of the N-methyl-acetamide substituent at the 3-position can modulate the electron density of the ring and the basicity of the nitrogen atom, thereby affecting its reactivity profile.
Ring-Opening Reactions of Azetidines
The relief of ring strain is a primary driving force for the diverse ring-opening reactions that azetidines undergo. These reactions can be initiated by either nucleophiles or electrophiles, leading to a variety of linear amine derivatives. nih.govresearchgate.net
Azetidines, particularly when activated by protonation or N-acylation, are susceptible to ring-opening by nucleophiles. nih.gov The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. nih.gov In the case of unsymmetrically substituted azetidines, the regioselectivity of the nucleophilic attack is a critical consideration. nih.gov For this compound, nucleophilic attack could theoretically occur at either the C2 or C4 position.
Acid-mediated intramolecular ring-opening has also been observed in certain N-substituted azetidines, where a pendant nucleophilic group attacks the protonated azetidine ring. nih.gov The rate of such decomposition is sensitive to pH, with more rapid ring-opening occurring at lower pH values. nih.gov
Here is a table summarizing the stability of various N-substituted azetidines under acidic conditions, highlighting the influence of substituents on ring stability:
| Compound | Substituent | T1/2 at pH 1.8 (h) | Calculated pKa (Azetidine N) |
|---|---|---|---|
| 1 | N-(4-pyridyl) | Stable | 4.9 |
| 2 | N-(2-pyridyl) | Stable | 4.1 |
| 3 | N-(3-pyridyl) | 14 | 4.8 |
| 4 | N-phenyl | 0.6 | 4.3 |
| 5 | N-(4-fluorophenyl) | 0.5 | 3.9 |
This table is adapted from a study on the intramolecular ring-opening decomposition of aryl azetidines and illustrates how electronic effects of the N-substituent influence the stability of the azetidine ring in acidic media. nih.gov
Electrophilic activation of the azetidine nitrogen is a common strategy to initiate ring-opening. nih.gov For instance, reaction with acids like concentrated hydrochloric acid can lead to protonation of the nitrogen, forming an azetidinium ion. youtube.com Subsequent heating can result in nucleophilic attack by the counter-ion (e.g., chloride), leading to the formation of a γ-chloroamine. youtube.com Similarly, alkyl halides can react with the azetidine nitrogen to form a quaternary azetidinium salt, which is more susceptible to ring-opening by a nucleophile. youtube.com
For this compound, reaction with an electrophile such as methyl iodide would first lead to the formation of the N,N-dimethylazetidinium iodide derivative. This quaternary salt would then be highly activated towards ring-opening by a suitable nucleophile.
Ring-Expansion Transformations of Azetidines
The inherent strain in the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger heterocyclic systems. rsc.org These transformations often involve the cleavage of a C-C or C-N bond followed by the incorporation of one or more atoms to form a larger ring.
One notable example is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction proceeds through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate, which is then trapped by the carbamate (B1207046) oxygen. acs.org
Another strategy involves the reaction of azetidines with carbenes. For example, rhodium-bound carbenes can react with strained bicyclic methylene (B1212753) aziridines in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov While this example starts from an aziridine, it demonstrates the principle of using strained rings in expansion reactions. Biocatalytic one-carbon ring expansion of aziridines to azetidines has also been achieved using engineered enzymes. acs.org
Functional Group Interconversions on the Azetidine Moiety
Functional groups on the azetidine ring can be chemically modified without disrupting the core heterocyclic structure. rsc.org For this compound, the acetamide (B32628) functional group at the C3 position offers a site for such transformations. For example, the amide bond could potentially be hydrolyzed under acidic or basic conditions to yield 3-(methylamino)azetidine, although care would need to be taken to avoid concomitant ring-opening.
Recent advances have also demonstrated direct C(sp³)–H functionalization of azetidines, allowing for the introduction of new substituents onto the ring. rsc.org For instance, palladium-catalyzed intramolecular γ-C(sp³)–H amination has been used for the synthesis of functionalized azetidines. rsc.org Such methods could potentially be applied to further functionalize the C2 or C4 positions of the azetidine ring in this compound.
Reactivity at the Azetidine Nitrogen Center
The nitrogen atom of the azetidine ring is a key center of reactivity. epfl.ch It behaves as a nucleophile and a base, readily reacting with a variety of electrophiles. youtube.com Common reactions at the azetidine nitrogen include N-alkylation and N-acylation. youtube.com For this compound, the nitrogen is secondary and thus available for such reactions.
N-alkylation can be achieved using alkyl halides. youtube.com The reaction proceeds via nucleophilic substitution, with the azetidine nitrogen attacking the electrophilic carbon of the alkyl halide. youtube.com N-acylation can be accomplished with acyl chlorides or anhydrides to form N-acylazetidines. youtube.com These N-acyl derivatives are important as the electron-withdrawing acyl group can activate the azetidine ring towards certain reactions or serve as a protecting group.
The following table provides a summary of representative reactions at the azetidine nitrogen:
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH3I) | N-Alkylazetidinium Salt | youtube.com |
| N-Acylation | Acyl Chloride (e.g., CH3COCl) | N-Acylazetidine | youtube.com |
| N-Protonation | Acid (e.g., HCl) | Azetidinium Salt | youtube.com |
| Reaction with Aldehydes | Formaldehyde | N-Hydroxymethylazetidine | youtube.com |
Advanced Structural Characterization and Spectroscopic Analysis of Azetidine Systems
High-Resolution Spectroscopic Techniques for Structural Elucidation
The precise determination of a molecule's three-dimensional structure and connectivity is fundamental to understanding its function. High-resolution spectroscopic techniques are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of organic molecules in solution. For a molecule like N-(azetidin-3-yl)-N-methyl-acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for full structural assignment.
Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the protons of the azetidine (B1206935) ring and the N-methyl-acetamide substituent. The azetidine ring protons would likely appear as complex multiplets due to spin-spin coupling. The methine proton at the 3-position would be expected to resonate in a region typical for protons attached to a carbon bearing a nitrogen atom. The methylene (B1212753) protons at the 2- and 4-positions of the azetidine ring would likely be diastereotopic, leading to separate signals. The methyl protons of the acetamide (B32628) group and the N-methyl group would each appear as singlets, with their chemical shifts influenced by the electronic environment.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the proton data. Key expected signals include those for the carbonyl carbon of the acetamide group, the three distinct carbons of the azetidine ring, and the two methyl carbons. The chemical shifts would be indicative of the local electronic environment of each carbon atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azetidine-CH | 3.5 - 4.5 | 45 - 55 |
| Azetidine-CH₂ | 3.0 - 4.0 | 50 - 60 |
| Acetyl-CH₃ | 1.9 - 2.2 | 20 - 25 |
| N-CH₃ | 2.8 - 3.1 | 30 - 35 |
| C=O | - | 170 - 175 |
Note: These are predicted ranges based on typical values for similar functional groups and may vary based on solvent and other experimental conditions.
Multi-dimensional techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the azetidine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations, for instance, between the N-methyl protons and the carbonyl carbon, confirming the connectivity of the entire molecule.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For this compound, which has a molecular formula of C₆H₁₂N₂O, HRMS would provide a highly accurate mass measurement, confirming this composition. The hydrochloride salt of this compound, C₆H₁₃ClN₂O, has a calculated molecular weight of approximately 164.63 g/mol . cymitquimica.comsynquestlabs.com
In addition to confirming the molecular formula, mass spectrometry provides information about the molecule's fragmentation pattern, which can further support structural elucidation. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and cleavage of the amide bond itself. For this compound, fragmentation of the azetidine ring would also be expected.
Interactive Data Table: Potential Mass Spectrometry Fragments
| Fragment | Proposed Structure | Significance |
| [M-CH₃CO]⁺ | Loss of the acetyl group | Confirms the presence of an acetamide moiety |
| [M-C₃H₅N]⁺ | Cleavage of the azetidine ring | Indicates the presence of the azetidine substituent |
| [C₄H₇N₂O]⁺ | Fragment containing the N-methyl-acetamide and part of the ring | Provides information on the connectivity |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformation.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1600 cm⁻¹ would be indicative of the amide C=O stretching vibration. The N-H stretching vibration of the azetidine ring would likely appear in the region of 3300-3500 cm⁻¹. C-N stretching vibrations for both the azetidine ring and the amide would also be present at lower wavenumbers. The various C-H stretching and bending vibrations of the methyl and methylene groups would be observed in their characteristic regions. Analysis of a related compound, N-methylacetamide, shows a prominent C=O stretch and various C-H and N-H related vibrations. redalyc.org
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, studies on other azetidine derivatives provide insight into the expected structural features. For instance, the azetidine ring is known to be non-planar. The analysis would reveal the exact puckering of the four-membered ring and the orientation of the N-methyl-acetamide substituent relative to the ring.
Interactive Data Table: Typical Bond Lengths and Angles in Azetidine Systems
| Bond/Angle | Typical Value |
| C-N Bond Length | 1.45 - 1.48 Å |
| C-C Bond Length | 1.52 - 1.55 Å |
| C-N-C Angle | ~90° |
| C-C-C Angle | ~88° |
| C-C-N Angle | ~87° |
Conformational Analysis of Azetidine Rings
The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. The puckering of the azetidine ring can be described by a dihedral angle.
For this compound, the N-methyl-acetamide group at the 3-position will influence the ring's conformation. Computational modeling and, ideally, experimental data from NMR (e.g., through-space correlations in NOESY experiments) and X-ray crystallography would be necessary to determine the preferred conformation, including the pseudo-axial or pseudo-equatorial orientation of the substituent. The conformational dynamics of the azetidine ring are an important aspect of its chemistry and can have a significant impact on the biological activity of azetidine-containing compounds.
Computational and Theoretical Chemistry Studies of Azetidine Derivatives
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic structure and thermodynamic stability of molecules. For azetidine (B1206935) derivatives, these calculations can reveal details about molecular orbital energies, charge distribution, and the stability of different conformations. For instance, studies on related N-substituted acetamides have utilized methods like the B3LYP functional with various basis sets to determine gas-phase standard enthalpies of formation and bond dissociation energies. mdpi.com Such calculations provide a foundational understanding of the molecule's intrinsic properties. However, specific data tables detailing the electronic structure and stability of N-(azetidin-3-yl)-N-methyl-acetamide are not present in the surveyed literature.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. It allows for the characterization of transition states and the calculation of reaction energy profiles, which are essential for understanding reaction kinetics and thermodynamics.
Transition State Characterization and Energy Profile Analysis
For the synthesis of azetidines, DFT has been used to model reaction pathways and predict the feasibility of certain synthetic routes. For example, the mechanism of reaction between azacyclopropenylidene and azetidine has been investigated using the MP2 method, identifying transition states and intermediates. nih.gov Similarly, DFT has been employed to study the decomposition mechanisms of N-substituted diacetamides, highlighting the role of substituents on the reaction energetics. physchemres.orgnih.gov These studies exemplify the capability of DFT to elucidate complex reaction coordinates. Without specific studies on this compound, it is not possible to provide a data table of its transition state characterization or energy profiles.
Prediction of Substrate Scope and Reactivity
Computational models based on DFT can predict the reactivity of different substrates and the likely outcome of a reaction. Research on the photocatalyzed reaction of alkenes and oximes to form azetidines has shown that frontier orbital energy calculations can successfully predict which reactant pairs will lead to product formation. mdpi.com This predictive power is invaluable for designing efficient synthetic strategies. General theoretical studies on azetidine derivatives have also used quantum chemical methods to understand their physical and chemical behavior. researchgate.netrsc.org
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. MD simulations are a powerful tool for exploring the vast conformational space of flexible molecules. mdpi.commdpi.com Studies on N-methylacetamide (NMA) in various solvents have used ab initio MD to investigate hydrogen bond dynamics and their influence on vibrational frequencies. rsc.org Such simulations offer a dynamic picture of molecular behavior that complements static quantum chemical calculations. A molecular dynamics study specifically on this compound would be necessary to generate data on its conformational dynamics.
Prediction of Spectroscopic Parameters and Reactivity Trends
Computational methods are widely used to predict spectroscopic properties, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For various acetamide (B32628) and azetidine derivatives, DFT calculations have been shown to provide theoretical data that is in good agreement with experimental spectroscopic results. physchemres.orgresearchgate.netresearchgate.net Machine learning approaches, inspired by TDDFT theory, are also being developed to predict absorption spectra from electronic descriptors. researchgate.net
Synthetic Chemistry of N Methyl Acetamides
General Synthesis Methods for N-Substituted Acetamides
The formation of N-substituted acetamides is a cornerstone of organic synthesis. A prevalent method involves the reaction of an amine with an acetylating agent. For tertiary amides like N-(azetidin-3-yl)-N-methyl-acetamide, this typically means starting with a secondary amine, in this case, 1-methylazetidin-3-amine. nih.govachemblock.com
Several strategies exist for the synthesis of N-substituted amides:
Reaction with Acyl Halides: The use of acyl chlorides, such as acetyl chloride, is a classic and efficient method. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com
Reaction with Acid Anhydrides: Acetic anhydride (B1165640) can also serve as the acetylating agent, reacting with the amine to form the desired amide and acetic acid as a byproduct. wikipedia.org
Coupling Reagents: Modern synthetic methods often employ coupling reagents to facilitate the reaction between a carboxylic acid (acetic acid) and an amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net
From Nitriles: In some cases, N-substituted amides can be synthesized from nitriles, though this is less common for tertiary amides. arabjchem.org
The synthesis of the precursor, 3-amino-azetidines, is a critical step, as these are key intermediates for various biologically active compounds. google.com The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired yield, and scalability.
Acylation Reactions Leading to Amide Formation
The core of synthesizing this compound is the acylation of the secondary amine, 1-methylazetidin-3-amine. This reaction involves the introduction of an acetyl group (CH₃CO) onto the nitrogen atom of the azetidine (B1206935) ring.
The nitrogen atom of the azetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, such as acetyl chloride or acetic anhydride. youtube.com The reaction with acetyl chloride is vigorous and results in the formation of an N-acetyl azetidine. youtube.com
A general representation of the acylation reaction is as follows: CH₃COCl + HN(CH₃)(C₃H₅) → CH₃CON(CH₃)(C₃H₅) + HCl
Due to the inherent ring strain of the azetidine, its reactivity can be enhanced. rsc.orgrsc.org However, the nitrogen atom's nucleophilicity is a key factor in the success of the acylation. The presence of the methyl group on the nitrogen already makes it a tertiary amide upon formation, which can influence the reaction conditions required.
Reactivity and Functional Group Transformations of the Amide Moiety
The amide functional group is generally considered to be relatively stable and less reactive than other carboxylic acid derivatives like esters or acyl halides. This stability is largely due to amidic resonance. However, amides can undergo various transformations under specific conditions.
A key feature of the amide bond is resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. This gives the C-N bond partial double bond character, which restricts rotation and influences the planarity of the amide group. nih.gov
This resonance has several consequences:
Rotational Barrier: The partial double bond character of the C-N bond creates a significant energy barrier to rotation. nih.govnih.gov For N-methylacetamide, computational studies have explored this rotational barrier. nih.gov The presence of the azetidine ring can further influence the conformational preferences and the height of this rotational barrier due to steric and electronic effects.
Conformational Isomers: Due to the restricted rotation, amides can exist as cis and trans conformers with respect to the substituents on the nitrogen and the carbonyl carbon. For N-methylacetamide, the Z (or trans) isomer is predominantly favored in solution. wikipedia.org The conformational dynamics of related N-acyl prolinamides, which also feature a cyclic amine, have been shown to be influenced by the solvent environment.
The table below summarizes key properties of the precursor N-methylacetamide.
| Property | Value |
| IUPAC Name | N-Methylacetamide |
| CAS Number | 79-16-3 |
| Molecular Formula | C₃H₇NO |
| Molar Mass | 73.095 g·mol⁻¹ |
| Appearance | Colorless solid |
| Boiling Point | 206–208 °C |
Data sourced from Wikipedia wikipedia.org and NIST Chemistry WebBook nist.gov.
While the amide bond is stable, both the nitrogen and the carbonyl carbon can be sites for further chemical modification, though such reactions can be challenging.
Derivatization at the Amide Nitrogen: Since the nitrogen in this compound is part of the azetidine ring, N-alkylation would lead to the formation of a quaternary azetidinium cation. youtube.comacs.org This would further increase the ring strain and make the ring susceptible to opening by nucleophiles. youtube.comacs.org Methods for the N-alkylation of amino acid amides have been developed, often requiring specific catalysts. nih.gov
Derivatization at the Carbonyl Carbon: The carbonyl carbon of an amide is less electrophilic than that of a ketone or ester. Nucleophilic attack at the carbonyl carbon is a key step in amide hydrolysis, which can occur under acidic or basic conditions to yield a carboxylic acid and an amine. For this compound, hydrolysis would break the amide bond to give acetic acid and 1-methylazetidin-3-amine. The reactivity of N-acyl-azetidines can be influenced by the ability to form stable tetrahedral intermediates due to the inherent strain and pyramidalization of the amide nitrogen. rsc.org
Synthesis and Specific Chemical Characterization of N Azetidin 3 Yl N Methyl Acetamide
Proposed Synthetic Routes to the Compound
The synthesis of N-(azetidin-3-yl)-N-methyl-acetamide can be approached through several strategic pathways, primarily involving the formation of the azetidine (B1206935) ring followed by functionalization, or the coupling of a pre-functionalized azetidine precursor with the acetamide (B32628) moiety.
Strategies for Coupling Azetidine and N-Methyl-Acetamide Moieties
Several plausible strategies exist for the construction of this compound, primarily centered around the formation of the amide bond and the introduction of the N-methyl group at different stages of the synthesis.
Route A: Acylation followed by N-Methylation
A common and logical approach begins with a protected 3-aminoazetidine, such as tert-butyl 3-aminoazetidine-1-carboxylate. This starting material can be synthesized from 1-Boc-3-azidoazetidine via reduction, for instance, using palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com
N-Acetylation: The resulting 1-Boc-3-aminoazetidine can be acetylated using acetyl chloride or acetic anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction would yield tert-butyl 3-acetamidoazetidine-1-carboxylate.
N-Methylation: The secondary amide can then be methylated. This step can be challenging due to the potential for competing reactions. A common method for N-methylation of amides involves the use of a strong base, such as sodium hydride, to deprotonate the amide, followed by reaction with a methylating agent like methyl iodide. Alternatively, transition-metal-catalyzed N-methylation reactions using methanol (B129727) as a C1 source have been developed for amines and could potentially be adapted. nih.gov
Deprotection: The final step would involve the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the target compound, this compound.
Route B: Coupling with Pre-formed N-Methyl-acetamide
An alternative strategy involves the coupling of a suitable azetidine precursor with N-methyl-acetamide.
Activation of Azetidine: A protected 3-hydroxyazetidine, such as N-benzylazetidin-3-ol, can be converted to a derivative with a good leaving group at the 3-position, for example, by mesylation with methanesulfonyl chloride. google.com
Nucleophilic Substitution: The resulting mesylate can then undergo nucleophilic substitution with the sodium salt of N-methyl-acetamide. The salt of N-methyl-acetamide can be generated by reacting it with a strong base like sodium hydride.
Deprotection: Subsequent deprotection of the azetidine nitrogen, for instance, by hydrogenolysis if a benzyl (B1604629) group is used, would furnish the final product.
Route C: Reductive Amination
A convergent approach could involve the reductive amination of a suitable keto-precursor.
Synthesis of Keto-Amide: A precursor such as N-methyl-N-(1-protected-azetidin-3-one)acetamide would be required.
Reductive Amination: This intermediate could then be subjected to reductive amination conditions to introduce the final N-H bond of the azetidine ring, although this is a less common route for synthesizing the core azetidine ring itself.
| Route | Key Steps | Starting Materials (Examples) |
| A | N-Acetylation, N-Methylation, Deprotection | tert-butyl 3-aminoazetidine-1-carboxylate, Acetyl chloride, Methyl iodide |
| B | Activation of Azetidine, Nucleophilic Substitution, Deprotection | N-benzylazetidin-3-ol, Methanesulfonyl chloride, N-methyl-acetamide |
| C | Synthesis of Keto-Amide, Reductive Amination | N-methyl-N-(1-protected-azetidin-3-one)acetamide |
Functional Group Compatibility and Chemo-selectivity Considerations
Each proposed synthetic route presents its own set of challenges regarding functional group compatibility and chemoselectivity.
N-Methylation Selectivity: In Route A, the N-methylation of the secondary amide must be selective. The azetidine nitrogen, although secondary, is generally less nucleophilic than the amide anion. However, harsh conditions could lead to undesired side reactions, including methylation of the protected azetidine nitrogen if the protecting group is not robust enough.
Protecting Group Strategy: The choice of the protecting group for the azetidine nitrogen is crucial. A Boc group is advantageous due to its stability under many reaction conditions and its ease of removal under acidic conditions. A benzyl group is suitable for routes involving hydrogenolysis for deprotection. google.com The protecting group must be compatible with the reagents used in the acylation and methylation steps.
Ring Strain: The inherent ring strain of the azetidine nucleus (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, especially under acidic or nucleophilic conditions. nih.govnih.gov This must be a consideration in all synthetic steps, particularly during deprotection and any steps requiring heating.
Amide Bond Formation: Direct amide formation from a carboxylic acid and an amine often requires harsh conditions or activating agents. rsc.org The use of acyl chlorides or anhydrides is generally more efficient for the acylation of the 3-aminoazetidine. Enzymatic strategies for amide bond formation are also known but may not be directly applicable without specific enzyme development. nih.gov
Specific Reactivity Profile of the Compound
The reactivity of this compound is dictated by the interplay between the strained azetidine ring and the adjacent N-methyl-acetamide group.
Transformations Involving the Azetidine Ring with Amide Influence
The azetidine ring is the more reactive moiety due to its significant ring strain. nih.govnih.gov Its reactions are influenced by the electronic and steric nature of the N-substituent.
N-Acylation and N-Alkylation: The secondary amine of the azetidine ring is expected to undergo typical reactions such as acylation, alkylation, and sulfonylation. The presence of the N-methyl-acetamide group at the 3-position may sterically hinder the approach of bulky electrophiles to the azetidine nitrogen.
Ring-Opening Reactions: Azetidines are known to undergo ring-opening reactions with various nucleophiles, often catalyzed by Lewis or Brønsted acids. nih.govnih.gov The protonation of the azetidine nitrogen enhances its susceptibility to nucleophilic attack. The N-methyl-acetamide substituent can influence the regioselectivity of such ring-opening reactions.
Reactions at the N-methyl-acetamide Group in Proximity to Azetidine
The N-methyl-acetamide group itself can undergo characteristic reactions, although its reactivity can be modulated by the neighboring azetidine ring.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-(methylamino)azetidine and acetic acid. This reaction, like many amide hydrolyses, typically requires heating. youtube.comyoutube.com
Reduction: The amide can be reduced to the corresponding amine, 3-(ethyl(methyl)amino)azetidine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com Milder reducing agents are unlikely to be effective.
Reactivity of the Carbonyl Group: The carbonyl group of the amide is generally less electrophilic than that of a ketone or aldehyde. It is not expected to readily undergo addition reactions with typical nucleophiles unless activated.
Intermolecular and Intramolecular Interactions Between Moieties
The proximity of the azetidine ring and the N-methyl-acetamide group allows for significant intramolecular interactions that can dictate the compound's stability and reactivity.
Role As a Chemical Building Block and Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Diverse Molecular Architectures
The inherent reactivity of the azetidine (B1206935) ring, combined with the functional handles provided by the N-methyl-acetamide moiety, makes N-(azetidin-3-yl)-N-methyl-acetamide a valuable precursor for a wide array of complex organic molecules. Its utility is particularly evident in the synthesis of biologically active compounds and novel heterocyclic systems.
One notable application of this building block is in the development of antagonists for the C-C chemokine receptor 2 (CCR2). The activation of CCR2 is implicated in various inflammatory diseases. In the search for small molecule antagonists of CCR2, a series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives were synthesized. nii.ac.jp This work highlights the role of the N-(azetidin-3-yl)-acetamide core as a central scaffold upon which further complexity can be built, leading to the discovery of potential therapeutic agents. The azetidine ring, in this context, serves as a rigid and constrained motif that can orient substituents in a defined three-dimensional space, a crucial factor for effective receptor binding.
The synthesis of spirocyclic compounds, which are characterized by two rings sharing a single atom, represents another area where azetidine-based building blocks are of significant interest. While direct synthesis of spiropiperidines from this compound is not explicitly detailed in the reviewed literature, the general strategies for constructing such systems often rely on precursors with similar functionalized heterocyclic rings. nih.govresearchgate.netwikipedia.org The development of methods for creating spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems underscores the importance of having access to versatile building blocks like N-protected azetidines. nih.gov These complex spirocyclic architectures are of considerable interest in drug discovery due to their conformational rigidity and novel chemical space.
The table below summarizes key information about this compound and related compounds mentioned in this article.
| Compound Name | Molecular Formula | CAS Number | Role/Application |
| This compound hydrochloride | C6H13ClN2O | 935668-15-8 | Building Block |
| N-(azetidin-3-yl)-2-(heteroarylamino)acetamide | Varies | Not specified | CCR2 Antagonist |
| Spiropiperidines | Varies | Varies | Complex Molecular Architecture |
Applications in Ligand Design for Asymmetric Catalysis
The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules with a specific three-dimensional arrangement, heavily relies on the design and application of chiral ligands. These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. Azetidine derivatives, particularly those that are chiral, are recognized as valuable scaffolds for the development of such ligands.
While direct experimental data for ligands synthesized specifically from this compound is limited in the available literature, the broader class of chiral azetidines has been successfully employed in various asymmetric transformations. For instance, chiral aziridine-functionalized organophosphorus compounds have been shown to be effective ligands in asymmetric [3+2] cycloaddition reactions, leading to the formation of enantiomerically enriched pyrrolidine (B122466) rings, which are common motifs in biologically active compounds. nih.govnih.gov This demonstrates the potential of strained four-membered nitrogen-containing heterocycles to act as effective chiral controllers in catalysis.
The development of novel chiral ligands is a continuous effort in synthetic organic chemistry. nii.ac.jp The structural rigidity of the azetidine ring in this compound, if rendered in a chiral form, could be exploited to create a well-defined and sterically hindered environment around a metal catalyst. This is a key principle in the design of effective chiral ligands for reactions such as palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for forming carbon-carbon and carbon-heteroatom bonds. calpaclab.comnih.govnist.gov The N-methyl-acetamide functionality could also play a role in coordinating to the metal or influencing the secondary coordination sphere, further modulating the catalyst's reactivity and selectivity.
The following table outlines representative asymmetric reactions where azetidine-like chiral ligands have shown promise.
| Asymmetric Reaction | Catalyst System | Product Type | Potential Relevance |
| [3+2] Cycloaddition | Metal-Chiral Aziridine (B145994) Ligand | Enantioenriched Pyrrolidines | Construction of bioactive heterocycles |
| Allylic Alkylation | Palladium-Chiral Ligand | Chiral Alkanes/Amines | Formation of C-C and C-N bonds |
Development of Novel Synthetic Methodologies Utilizing the Compound as a Synthon
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The unique combination of a strained ring and a functionalized side chain in this compound makes it an attractive synthon for the development of new synthetic methodologies.
The development of multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, is a major area of research in organic synthesis. colab.wsmdpi.comgoogle.com While specific MCRs explicitly incorporating this compound are not yet widely reported, the structural motifs present in the compound are highly relevant to this field. For example, the secondary amine of the azetidine ring could participate as a key component in Ugi or Passerini reactions, which are powerful tools for the rapid generation of molecular diversity. The development of an MCR that utilizes this constrained diamine-like synthon could provide a direct route to novel classes of complex molecules with potential applications in medicinal chemistry.
Furthermore, the ring strain of the azetidine nucleus can be harnessed to drive unique chemical transformations. Methodologies involving the ring-opening of azetidines are well-established and provide access to a variety of functionalized acyclic amines. By employing this compound as a starting material, new synthetic routes could be envisioned where the azetidine ring is selectively opened to reveal a differentially protected 1,3-diamine derivative. This approach would offer a strategic advantage in the synthesis of complex natural products and pharmaceuticals where such a motif is present.
The exploration of this compound as a synthon in the development of novel synthetic methods holds significant promise for expanding the toolbox of organic chemists and enabling the efficient construction of previously inaccessible molecular architectures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(azetidin-3-yl)-N-methyl-acetamide, and how can reaction conditions be tailored to improve yield?
- Answer : Synthesis typically involves nucleophilic substitution or amide coupling. For azetidine-containing compounds, tert-butyl N-(azetidin-3-yl) carbamate intermediates are common precursors, as seen in azetidine derivatives . Key steps include:
- Azetidine ring activation : Use of Boc-protected azetidine-3-amine for selective deprotection.
- Amide coupling : React with methyl acetyl chloride under anhydrous conditions (e.g., DCM, DMF) with coupling agents like HATU or EDC.
- Optimization : Monitor reaction progress via TLC or LC-MS. Yield improvements require controlled pH, inert atmosphere, and stoichiometric excess of acylating agents.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer : A combination of 1H/13C NMR , IR , and HRMS is essential:
- NMR :
- 1H NMR : Methyl groups (N-CH3) resonate at δ ~2.8–3.2 ppm. Azetidine protons show complex splitting due to ring strain .
- 13C NMR : Amide carbonyl at δ ~165–175 ppm; azetidine carbons appear at δ ~45–60 ppm.
- IR : Strong C=O stretch at ~1650 cm⁻¹ confirms the amide bond .
- HRMS : Exact mass confirms molecular formula (e.g., C6H12N2O: 128.0949 g/mol).
Q. How do solubility and stability profiles of this compound influence experimental design?
- Answer :
- Solubility : Polar aprotic solvents (e.g., DMSO, acetonitrile) are optimal. Aqueous solubility depends on pH due to the basic azetidine nitrogen (pKa ~8–10).
- Stability : Hydrolytically stable under anhydrous conditions but prone to ring-opening in acidic media. Store at –20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding interactions of this compound with biological targets?
- Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs). Focus on hydrogen bonding between the amide group and active-site residues .
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. Azetidine’s ring strain (~90° angle) increases reactivity compared to larger N-heterocycles .
- MD simulations : Assess conformational stability in lipid bilayers or solvent environments.
Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction data be refined?
- Answer :
- Crystallization challenges : Low molecular symmetry and flexibility hinder crystal lattice formation. Use vapor diffusion with mixed solvents (e.g., ether/ethanol) .
- Refinement : SHELXL refines anisotropic displacement parameters. ORTEP diagrams visualize thermal ellipsoids, while WinGX validates hydrogen-bonding networks .
- Data interpretation : Analyze space group (e.g., P21/c) and unit cell parameters for packing motifs.
Q. What metabolic pathways might this compound undergo in vivo, and how can isotopic labeling elucidate them?
- Answer :
- Pathways : Likely hepatic metabolism via CYP450 oxidation (azetidine ring) or amide hydrolysis. Detect metabolites via LC-MS/MS.
- Isotopic labeling : Use 13C-labeled acetamide or 15N-azetidine to track metabolic fate. Compare fragmentation patterns in MS to identify labeled intermediates .
Methodological Tables
Table 1 : Typical NMR Chemical Shifts for Key Functional Groups
| Functional Group | 1H Shift (ppm) | 13C Shift (ppm) |
|---|---|---|
| N-CH3 (methyl) | 2.8–3.2 | 35–40 |
| Amide (C=O) | - | 165–175 |
| Azetidine C-H | 3.5–4.5 | 45–60 |
Table 2 : Recommended Software for Data Analysis
| Application | Use Case | Reference |
|---|---|---|
| SHELXL | X-ray refinement | |
| WinGX/ORTEP | Crystallographic visualization | |
| Gaussian | DFT calculations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
